4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one
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Overview
Description
4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with benzyl chloride and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2H-1,4-benzoxazin-3-one
- 6-Methyl-2H-1,4-benzoxazin-3-one
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one
Uniqueness
4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
648450-64-0 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-benzyl-6-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H15NO2/c1-12-7-8-15-14(9-12)17(16(18)11-19-15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI Key |
MABAKCQOSXMIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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